2-Oxo-2-(quinolin-3-yl)acetic acid
Description
Properties
Molecular Formula |
C11H7NO3 |
|---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
2-oxo-2-quinolin-3-ylacetic acid |
InChI |
InChI=1S/C11H7NO3/c13-10(11(14)15)8-5-7-3-1-2-4-9(7)12-6-8/h1-6H,(H,14,15) |
InChI Key |
LJLQOFNOBVUKHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of Pyranoquinolinedione Derivatives
The most efficient and widely studied method for synthesizing 2-oxo-2-(quinolin-3-yl)acetic acid involves the alkaline hydrolysis of pyranoquinolinedione derivatives. Mohamed et al. demonstrated that treating pyranoquinolinedione 1 with aqueous sodium hydroxide at 50°C results in a 94% yield of the target compound. The reaction proceeds via ring-opening hydrolysis, where the pyranoquinolinedione’s lactone ring is cleaved to expose the β-keto carboxylic acid functionality (Scheme 1).
Mechanistic Insights
The hydrolysis mechanism begins with nucleophilic attack by hydroxide ions on the carbonyl carbon of the lactone ring, leading to ring opening and formation of a sodium carboxylate intermediate. Subsequent acidification regenerates the free carboxylic acid group. Spectroscopic confirmation via $$ ^1H $$-NMR (δ 5.66 ppm for the proton at position-3) and mass spectrometry (m/z 261 for the molecular ion peak) validated the structure.
Optimization Considerations
- Temperature : Maintaining the reaction at 50°C prevents decarboxylation, a side reaction observed at higher temperatures.
- Base Concentration : A 10% sodium hydroxide solution ensures complete hydrolysis without degrading the quinoline core.
This method’s high yield and simplicity make it the preferred industrial-scale route.
Claisen Condensation Followed by Decarboxylation
An alternative pathway involves Claisen condensation between 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one and diethyl carbonate, followed by decarboxylation. While this approach theoretically produces the target compound, practical challenges limit its utility.
Reaction Details
The condensation step forms an ethyl 3-(quinolin-3-yl)-3-oxopropanoate intermediate, which undergoes hydrolysis and decarboxylation under acidic conditions. However, competing side reactions, such as incomplete ester hydrolysis and quinoline ring oxidation, reduce the overall yield to approximately 44%.
Comparative Drawbacks
- By-Product Formation : Unreacted diethyl carbonate and dimeric quinoline derivatives complicate purification.
- Lower Efficiency : The multi-step process (condensation, hydrolysis, decarboxylation) increases time and resource expenditure compared to direct hydrolysis.
Despite its historical relevance, this method has been largely supplanted by the more efficient pyranoquinolinedione hydrolysis.
One-Pot Synthesis of Quinoline Carboxylate Esters and Subsequent Hydrolysis
A novel approach outlined in Patent WO2015198349A1 involves a one-pot synthesis of 3-substituted quinoline carboxylate esters, which can be hydrolyzed to 2-oxo-2-(quinolin-3-yl)acetic acid.
Step 1: Ester Synthesis
Reacting substituted anilines with β-propiolactone in the presence of rhodium acetate and formic acid yields quinoline carboxylate esters (e.g., ethyl 3-(quinolin-3-yl)-3-oxopropanoate) with over 80% efficiency. The catalytic cycle likely involves rhodium-mediated C–H activation and cyclization, though mechanistic details remain proprietary.
Step 2: Ester Hydrolysis
The ester intermediate is hydrolyzed under acidic (HCl/EtOH) or basic (NaOH/H$$_2$$O) conditions to afford the free carboxylic acid. Standard hydrolysis protocols achieve near-quantitative conversion, though reaction times vary depending on the ester’s steric hindrance.
Advantages
- Scalability : The one-pot ester synthesis avoids intermediate isolation, reducing production costs.
- Catalyst Recyclability : Rhodium acetate can be recovered and reused without significant activity loss.
Comparative Analysis of Synthesis Routes
*Yield reported for ester intermediate; hydrolysis step assumed near-quantitative.
Chemical Reactions Analysis
2-Oxo-2-(quinolin-3-yl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
2-Oxo-2-(quinolin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(quinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological processes, such as DNA replication and repair .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of quinoline-acetic acid derivatives is illustrated below, with key differences in substituents, synthesis routes, and biological activities (Table 1).
Table 1: Comparative Analysis of Quinoline-Acetic Acid Derivatives
Key Observations :
Structural Modifications: The furoquinoline derivative () adds a fused furan ring and methoxy group, enhancing π-π stacking but reducing solubility compared to the parent 2-oxo-quinolin-3-yl compound. LEDGINs () lack bulky substituents, favoring PPI disruption via the planar quinoline ring and carboxyl group.
Synthetic Efficiency: MCR-based routes (e.g., ) offer atom economy and scalability (68% yield), whereas Erdosteine requires multi-step synthesis with unoptimized yields .
Biological Specificity: 2-Oxo-2-(quinolin-3-yl)acetic acid exhibits multimodal action (IN inhibition + antiviral), while 4-hydroxy-2-oxo analogues () target cyclooxygenase (COX) pathways for analgesia. Erdosteine’s thioether group enables mucolytic activity via free radical scavenging, a mechanism absent in other compounds .
Thermal Stability: Compounds with fused rings (e.g., furoquinoline) show higher melting points (~270°C) due to rigid structures, whereas dihydroquinoline derivatives () may have lower thermal stability .
Contradictions and Limitations :
- While LEDGINs demonstrate nanomolar HIV inhibition, their efficacy in vivo remains understudied compared to Erdosteine’s established clinical use .
- The analgesic activity of 4-hydroxy-2-oxo derivatives () lacks quantitative IC$_{50}$ data, limiting direct comparison with anti-HIV analogues.
Q & A
Basic: What are the established synthetic routes for 2-Oxo-2-(quinolin-3-yl)acetic acid, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically involves cyclization or coupling reactions using quinoline derivatives and acetic acid precursors. For example, analogous compounds like 2-oxo-2-(thiophen-2-yl)acetic acid are synthesized via cyclization in acidic conditions (e.g., 10% sulfuric acid) with yields influenced by solvent choice, temperature, and catalyst concentration . Optimization strategies include:
- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst screening : Acidic or Lewis acid catalysts (e.g., H₂SO₄, ZnCl₂) improve cyclization efficiency.
Yield improvements (e.g., from 43% to >60%) are achievable through iterative condition screening and intermediate purification via column chromatography .
Basic: How is the structural integrity and purity of 2-Oxo-2-(quinolin-3-yl)acetic acid validated in synthetic chemistry research?
Answer:
Validation employs a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and functional group presence (e.g., quinoline protons at δ 8.5–9.0 ppm, carbonyl signals at δ 170–175 ppm).
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is standard, with C18 columns and UV detection at 254 nm.
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns, as seen in structurally similar compounds (e.g., intermolecular O–H∙∙∙O dimers in 2-oxo-2-(thienyl)acetic acid) .
Advanced: What strategies resolve contradictions in reported biological activity data for 2-Oxo-2-(quinolin-3-yl)acetic acid derivatives?
Answer:
Discrepancies in antiviral or cytotoxicity data often arise from assay variability or compound stability. Mitigation strategies include:
- Dose-response standardization : Testing across a broad concentration range (e.g., 0.1–100 μM) to establish EC₅₀/IC₅₀ values.
- Orthogonal assays : Combining p24 antigen quantification (for HIV inhibition) with cell viability assays (e.g., MTT) to distinguish specific activity from cytotoxicity .
- Stability profiling : Assessing compound degradation in buffer or serum via LC-MS to confirm bioactivity correlates with intact molecules .
Advanced: How do computational methods guide the design of 2-Oxo-2-(quinolin-3-yl)acetic acid derivatives with enhanced HIV-1 integrase binding?
Answer:
Rational design leverages:
- Pharmacophore modeling : Mapping electrostatic and hydrophobic features of the LEDGF/p75 binding pocket to prioritize substituents (e.g., halogenation at quinoline C5 improves hydrophobic interactions) .
- Molecular docking : Virtual screening of derivatives against co-crystal structures (PDB: 2B4J) identifies candidates with optimized binding poses.
- Molecular dynamics (MD) simulations : Evaluating binding stability over 100-ns trajectories to refine substituent flexibility (e.g., methyl vs. trifluoromethyl groups) .
This approach yielded LEDGINs with submicromolar IC₅₀ values and activity against raltegravir-resistant HIV strains .
Advanced: What experimental approaches elucidate the mechanism of action of 2-Oxo-2-(quinolin-3-yl)acetic acid derivatives as allosteric inhibitors?
Answer:
Mechanistic studies combine:
- Surface plasmon resonance (SPR) : Quantifying binding kinetics (Kₐ/Kd) between derivatives and HIV-1 integrase.
- Cellular thermal shift assays (CETSA) : Confirming target engagement by measuring integrase stabilization upon compound binding.
- Resistance profiling : Sequencing viral genomes post-treatment to identify mutations (e.g., A128T in integrase) that validate allosteric binding .
Basic: What spectroscopic techniques characterize the electronic environment of 2-Oxo-2-(quinolin-3-yl)acetic acid?
Answer:
- UV-Vis spectroscopy : Identifies π→π* transitions in the quinoline ring (λmax ~270–300 nm).
- Infrared (IR) spectroscopy : Confirms carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and O–H bonds (broad peak ~2500–3300 cm⁻¹).
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 244.06 for C₁₂H₉NO₃) and fragmentation patterns .
Advanced: How are structure-activity relationships (SARs) systematically explored for this compound class?
Answer:
SAR studies employ:
- Parallel synthesis : Generating derivatives with varied substituents (e.g., halogens, alkyl chains) at quinoline C3 or the acetic acid moiety.
- Free-energy perturbation (FEP) calculations : Predicting ΔΔG values for substituent modifications to prioritize synthetic targets.
- Biological testing : Correlating substituent effects with antiviral potency (e.g., 3,4,5-trimethoxyphenyl groups enhance activity by 20-fold) .
Advanced: What methodologies address low solubility or bioavailability in preclinical studies?
Answer:
- Salt formation : Preparing sodium or hydrochloride salts to improve aqueous solubility.
- Prodrug strategies : Esterifying the carboxylic acid group (e.g., ethyl ester) for enhanced membrane permeability.
- Nanoparticle encapsulation : Using liposomal or polymeric carriers to increase circulation time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
